![molecular formula C11H16F3NO2 B2976195 3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid CAS No. 2445784-24-5](/img/structure/B2976195.png)

3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

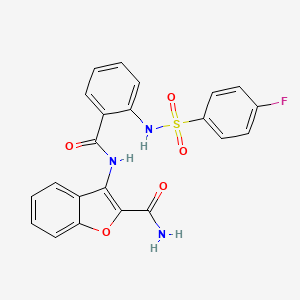

“3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid” is a compound that involves a bicyclo[1.1.1]pentane (BCP) unit . BCP derivatives have been established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents” .

Molecular Structure Analysis

The appeal of the abiotic BCP fragment originates from its ability to add three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” .

Chemical Reactions Analysis

Functionalisation of the tertiary bridgehead positions of BCP derivatives is well-documented . Functionalisation of the three concyclic secondary bridge positions remains an emerging field .

Physical And Chemical Properties Analysis

BCP derivatives have been documented to have increased or equal solubility, potency, metabolic stability, and decreased non-specific binding of lead compounds .

科学的研究の応用

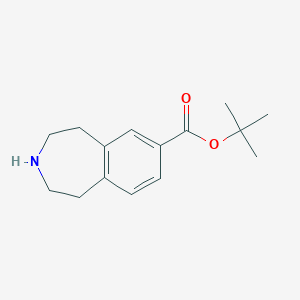

Multicomponent Coupling in Organic Synthesis

Trifluoroacetic acid (TFA), a component of the chemical , has been utilized in a transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water. This reaction produces medicinally important N-aryl β-amino alcohol derivatives and N-aryl γ-amino alcohol derivatives when azetidines are used (Roy, Baviskar, & Biju, 2015).

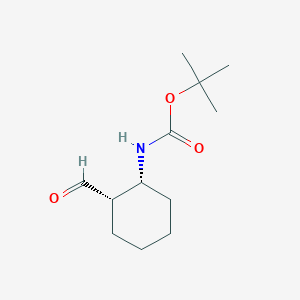

Strain-Release Heteroatom Functionalization

In drug discovery, strained bioisosteres like bicyclo[1.1.1]pentane and azetidine are increasingly used to modify lead compounds. A general strategy for strain-release reactions with amines, alcohols, thiols, and carboxylic acids has been developed, introducing stereospecific strain-release “cyclopentylation” (Lopchuk et al., 2017).

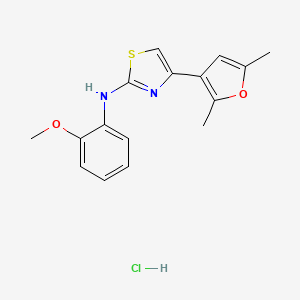

Application in Medicinal Chemistry

Small aliphatic rings, including azetidines, have been increasingly exploited in medicinal chemistry for their physicochemical properties and as functional group bioisosteres. This review discusses the merits and potential hazards of using these ring systems, including chemical or metabolic stability and toxicity risks (Bauer et al., 2021).

将来の方向性

特性

IUPAC Name |

3-(1-bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.C2HF3O2/c1-7-2-9(1,3-7)4-8-5-10-6-8;3-2(4,5)1(6)7/h7-8,10H,1-6H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYZRAVLLTWUOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)CC3CNC3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2976112.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2976113.png)

![1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/no-structure.png)

![7-((3-chlorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2976124.png)

![2-(benzyloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2976127.png)